molecular formula C6H4ClF3N2 B053266 3-Amino-2-chloro-6-(trifluoromethyl)pyridine CAS No. 117519-09-2

3-Amino-2-chloro-6-(trifluoromethyl)pyridine

Cat. No. B053266
Key on ui cas rn: 117519-09-2
M. Wt: 196.56 g/mol
InChI Key: QAZZMFLLNSJCLW-UHFFFAOYSA-N
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Patent
US07691876B2

Procedure details

(2-Chloro-6-trifluoromethyl-pyridin-3-yl)-carbamic acid methyl ester: Pyridine (3.98 g, 50.4 mmol) and methyl chloroformate (2.62 g, 27.7 mmol) were added at 0° C. to a solution of 3-amino-2-chloro-6-trifluoromethylpyridine (4.95 g, 25.2 mmol) in dichloromethane (100 ml). The reaction mixture was stirred for 18 h at RT, then cooled to 0° C. and treated with pyridine (3.98 g, 50.4 mmol) and methyl chloroformate (0.95 g, 10 mmol). The reaction mixture was stirred for 24 h at RT and 2.5 h at reflux, then partitioned between ethyl acetate and 10% aq. sodium hydrogencarbonate solution. The organic layer was washed with 10% aq. citric acid solution and brine, dried (MgSO4), and evaporated. Chromatography of the residue (SiO2, heptane/ethyl acetate 4:1) afforded the title compound (4.47 g, 70%). White solid, MS (EI) 219.1 (100), 254.1 (28, M+).
Name
(2-Chloro-6-trifluoromethyl-pyridin-3-yl)-carbamic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.98 g
Type
reactant
Reaction Step Two
Quantity
0.95 g
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
CO[C:3](=O)[NH:4][C:5]1[C:6]([Cl:15])=[N:7][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:9][CH:10]=1.N1C=CC=C[CH:18]=1.ClC(OC)=O.NC1C(Cl)=NC(C(F)(F)F)=CC=1>ClCCl>[Cl:15][C:6]1[N:7]=[C:8]([C:11]([F:14])([F:13])[F:12])[CH:9]=[C:10]2[CH:18]=[CH:3][NH:4][C:5]=12

Inputs

Step One
Name
(2-Chloro-6-trifluoromethyl-pyridin-3-yl)-carbamic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(NC=1C(=NC(=CC1)C(F)(F)F)Cl)=O
Name
Quantity
3.98 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2.62 g
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
4.95 g
Type
reactant
Smiles
NC=1C(=NC(=CC1)C(F)(F)F)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.98 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.95 g
Type
reactant
Smiles
ClC(=O)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 18 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 24 h at RT and 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and 10% aq. sodium hydrogencarbonate solution
WASH
Type
WASH
Details
The organic layer was washed with 10% aq. citric acid solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1N=C(C=C2C1NC=C2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.47 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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